2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a chloroethyl group attached to an oxazolidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-1,3-oxazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of hydroxy or carboxy derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with biological targets. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The specific molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chloroethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
52836-94-9 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-4-11-5-9(6)7(10)3-8/h6H,2-5H2,1H3 |
InChI Key |
SZCGHKRZPQLWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCN1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.